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molecular formula C10H7N3OS B8417161 1-Benzothiazol-6-yl-1,3-dihydro-imidazol-2-one

1-Benzothiazol-6-yl-1,3-dihydro-imidazol-2-one

Cat. No. B8417161
M. Wt: 217.25 g/mol
InChI Key: CTBHUHPXVVGSNY-UHFFFAOYSA-N
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Patent
USRE045173E1

Procedure details

1N H2SO4 (2 mL) was added to 1-benzothiazol-6-yl-3-(2,2-dimethoxy-ethyl)-urea (I-142a: 300 mg) and the resulting mixture was stirred at 0° C. for 30 minutes. The reaction mixture was heated to 50° C. for 2 hours. The reaction was monitored by TLC (10% MeOH in CHCl3). The reaction mixture was cooled to 0° C. and basified with 10% KOH solution. The precipitate was collected, washed with water and dried under reduced pressure to afford 170 mg of 1-Benzothiazol-6-yl-1,3-dihydro-imidazol-2-one (73.59% yield).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
1-benzothiazol-6-yl-3-(2,2-dimethoxy-ethyl)-urea
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[S:6]1[C:10]2[CH:11]=[C:12]([NH:15][C:16]([NH:18][CH2:19][CH:20](OC)OC)=[O:17])[CH:13]=[CH:14][C:9]=2[N:8]=[CH:7]1.CO.[OH-].[K+]>C(Cl)(Cl)Cl>[S:6]1[C:10]2[CH:11]=[C:12]([N:15]3[CH:20]=[CH:19][NH:18][C:16]3=[O:17])[CH:13]=[CH:14][C:9]=2[N:8]=[CH:7]1 |f:3.4|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
1-benzothiazol-6-yl-3-(2,2-dimethoxy-ethyl)-urea
Quantity
300 mg
Type
reactant
Smiles
S1C=NC2=C1C=C(C=C2)NC(=O)NCC(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 50° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C=NC2=C1C=C(C=C2)N2C(NC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 73.59%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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